1-[4-(Methylsulfonyl)phenyl]propan-1-one
Description
1-[4-(Methylsulfonyl)phenyl]propan-1-one (CAS: 69566-95-6; molecular formula: C₁₀H₁₂O₃S) is a propiophenone derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the para position of the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing moiety, significantly influencing the compound's electronic properties, solubility, and reactivity. Its structural uniqueness lies in the sulfonyl group, which distinguishes it from simpler propiophenone analogs .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSJFJGVYRUSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-Methylphenyl)propan-1-one (4'-Methylpropiophenone)
- Structure : A methyl group (–CH₃) replaces the methylsulfonyl group.
- Key Differences :
- The methyl group is electron-donating, leading to reduced polarity and lower solubility in polar solvents compared to the sulfonyl-containing analog.
- Simpler synthesis routes (e.g., Friedel-Crafts acylation) without requiring sulfonation steps.
- Applications : Commonly used as a flavoring agent or fragrance intermediate .
1-(4-(3-Hydroxyphenoxy)phenyl)propan-1-one
- Structure: Features a hydroxyphenoxy (–O–C₆H₄–OH) substituent instead of methylsulfonyl.
- Synthesis : Produced via PCC oxidation followed by BBr₃-mediated demethylation (62% yield).
- Key Differences: The hydroxyphenoxy group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. Potential antioxidant or bioactive properties due to phenolic moieties .
1-(4-Ethylphenyl)-2-methylpropan-1-one
- Structure: Contains an ethyl (–CH₂CH₃) and methyl branch on the propanone chain.
- Key Differences :
Functionalized Derivatives with Pharmacological Relevance
4-Substituted Cathinones (e.g., 4-FMC, 4-CMC)
- Structures: Feature halogen (F, Cl, Br) or methoxy substituents at the para position, coupled with an aminopropanone backbone.
- Key Differences: The amino group (–NHCH₃) confers psychoactive properties, acting as serotonin-norepinephrine-dopamine reuptake inhibitors. Contrastingly, 1-[4-(Methylsulfonyl)phenyl]propan-1-one lacks the amine moiety, rendering it non-psychoactive.
- Analytical Data : Detected in blood samples via UPLC-QTOF-MS with LODs of 0.5–1 ng/mL .
1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP)
- Structure : A thiol-adduct derivative with additional phenylthio and p-tolyl groups.
- Synthesis : Thiol addition to chalcone in chloroform (91% yield).
- Demonstrated anti-inflammatory activity in breast and ovarian cancer cells, unlike the parent compound .
Key Observations :
- Electronic Effects : Sulfonyl and halogen substituents increase polarity and metabolic stability compared to alkyl or methoxy groups.
- Synthetic Complexity: Thiol-adduct derivatives (e.g., MPP) require multi-step synthesis but achieve higher yields than demethylation reactions (e.g., hydroxyphenoxy analog).
- Bioactivity: Amino-propanone derivatives (e.g., cathinones) exhibit CNS activity, whereas sulfonyl-propanones are more suited for anti-inflammatory or material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
